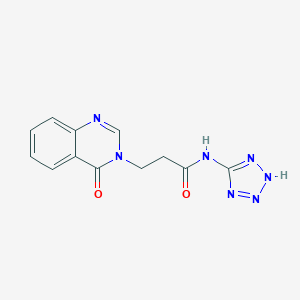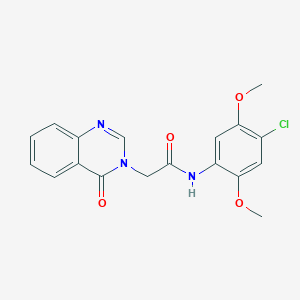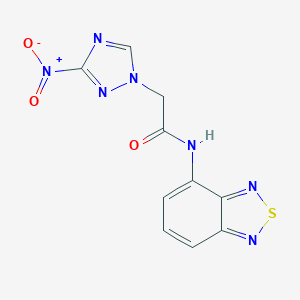![molecular formula C22H24N4O4S B277517 N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as MPSPQ or TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.
作用机制
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its pharmacological effects by selectively inhibiting the activity of BTK, ITK, and TEC kinase. BTK is a critical mediator of B-cell receptor signaling, while ITK and TEC kinase are involved in T-cell receptor signaling. By inhibiting the activity of these kinases, N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide can suppress the activation and proliferation of B and T cells, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have a potent anti-inflammatory effect in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide has demonstrated efficacy in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its selectivity for BTK, ITK, and TEC kinase, which makes it a valuable tool for studying the role of these kinases in immune cell function. However, the compound's potency and selectivity may also pose limitations in certain experimental settings, as higher concentrations may be required to achieve the desired effect.
未来方向
Several ongoing clinical trials are evaluating the safety and efficacy of N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide in various diseases, including B-cell malignancies and autoimmune disorders. Future studies may also explore the potential of N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. Additionally, further research may be needed to elucidate the precise mechanisms underlying N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide's pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
合成方法
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide is synthesized through a multistep process involving the reaction of 2-(4-oxo-3(4H)-quinazolinyl)acetic acid with 4-[(2-methyl-1-piperidinyl)sulfonyl]aniline. The resulting product is then purified using chromatography techniques to obtain the final compound.
科学研究应用
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a critical role in the regulation of immune cell function, making N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide a promising candidate for the treatment of immune-related diseases.
属性
产品名称 |
N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide |
|---|---|
分子式 |
C22H24N4O4S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H24N4O4S/c1-16-6-4-5-13-26(16)31(29,30)18-11-9-17(10-12-18)24-21(27)14-25-15-23-20-8-3-2-7-19(20)22(25)28/h2-3,7-12,15-16H,4-6,13-14H2,1H3,(H,24,27) |
InChI 键 |
YVMPTTNVINBGAI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
规范 SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)

![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)

![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)